Cefclidin

Medicinal chemistry Structure-activity relationship Pseudomonas aeruginosa

Cefclidin (E1040, CAS 105239-91-6) is a fourth-generation, parenteral cephalosporin antibiotic distinguished by a 7β-aminothiadiazolyl side chain and a quaternary ammonium-containing C3 substituent that confer zwitterionic character. It exhibits potent bactericidal activity against a broad spectrum of Gram-negative bacteria, with exceptional potency against Pseudomonas aeruginosa, including strains resistant to ceftazidime, imipenem, and aminoglycosides.

Molecular Formula C21H26N8O6S2
Molecular Weight 550.6 g/mol
CAS No. 105239-91-6
Cat. No. B010458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefclidin
CAS105239-91-6
Synonyms3-((4-carbamoyl-1-quinuclidinio)methyl)-7-(2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetamido)-8-oxo-5-thia-1-azabicyclo(4,2,0)oct-2-ene-2-carboxylate
cefaclidine
cefclidin
E 1040
E-1040
Molecular FormulaC21H26N8O6S2
Molecular Weight550.6 g/mol
Structural Identifiers
SMILESCON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]45CCC(CC4)(CC5)C(=O)N)C(=O)[O-]
InChIInChI=1S/C21H26N8O6S2/c1-35-26-11(14-25-20(23)37-27-14)15(30)24-12-16(31)28-13(18(32)33)10(9-36-17(12)28)8-29-5-2-21(3-6-29,4-7-29)19(22)34/h12,17H,2-9H2,1H3,(H5-,22,23,24,25,27,30,32,33,34)/b26-11-/t12-,17-,21?,29?/m1/s1
InChIKeyJUVHVMCKLDZLGN-TVNFHGJBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefclidin (E1040) CAS 105239-91-6: A Fourth-Generation Parenteral Cephalosporin for Anti-Pseudomonal Research and Procurement


Cefclidin (E1040, CAS 105239-91-6) is a fourth-generation, parenteral cephalosporin antibiotic distinguished by a 7β-aminothiadiazolyl side chain and a quaternary ammonium-containing C3 substituent that confer zwitterionic character [1]. It exhibits potent bactericidal activity against a broad spectrum of Gram-negative bacteria, with exceptional potency against Pseudomonas aeruginosa, including strains resistant to ceftazidime, imipenem, and aminoglycosides [2]. Its activity against Gram-positive cocci is limited and comparable to ceftazidime [3]. The compound was originally developed by Eisai Co., Ltd. (Japan) and has been extensively characterized in in vitro, in vivo, and clinical studies primarily published in the early 1990s.

Why Cefclidin Cannot Be Substituted with Other Fourth-Generation Cephalosporins: Structural and Functional Differentiation


Within the fourth-generation cephalosporin class, compounds such as cefepime, cefpirome, and cefclidin share the zwitterionic motif that enhances outer membrane penetration of Gram-negative bacilli [1]. However, substitution among these agents is not equivalent for anti-pseudomonal applications. Cefclidin uniquely incorporates an aminothiadiazolyl group at the 7β side chain—in contrast to the aminothiazolyl group present in cefepime and cefpirome—which directly accounts for approximately four-fold higher intrinsic anti-pseudomonal activity and substantially lower affinity for Pseudomonas chromosomal cephalosporinase [2]. This structural difference translates into quantitatively distinct resistance rates, mutant selection profiles, and in vivo efficacy outcomes. The evidence below demonstrates that cefclidin offers measurable, comparator-backed advantages that are obscured when procurement decisions treat fourth-generation cephalosporins as a homogeneous class.

Quantitative Differentiation Evidence for Cefclidin (CAS 105239-91-6) vs. Closest Comparator Cephalosporins


Aminothiadiazolyl Side Chain Confers 4-Fold Higher Intrinsic Anti-Pseudomonal Activity vs. Aminothiazolyl Analog

Cefclidin, bearing an aminothiadiazolyl group at the 7β side-chain, exhibited approximately four-fold higher activity against Pseudomonas aeruginosa than its direct structural analog possessing a conventional aminothiazolyl group [1]. This enhancement is mechanistically attributed to the aminothiadiazolyl group conferring lower affinity for Pseudomonas chromosomal type I β-lactamase (cephalosporinase) and a higher Vmax value, alongside increased drug hydrophilicity that enhances outer membrane penetration [1]. The aminothiazolyl counterpart represents the structural scaffold shared by cefepime and ceftazidime, establishing that the aminothiadiazolyl moiety is a key structural determinant of cefclidin's superior anti-pseudomonal potency.

Medicinal chemistry Structure-activity relationship Pseudomonas aeruginosa

Only 3.9% P. aeruginosa Resistance Rate vs. 37.4% for Cefepime and 59.6% for Cefpirome in 334 Clinical Isolates

In a head-to-head study of 334 recent clinical isolates of Pseudomonas aeruginosa, susceptibility to cefclidin, cefepime, and cefpirome was directly compared [1]. Of these isolates, 28.7% were resistant to ceftazidime and 23.4% to imipenem. Whereas 37.4% of isolates were resistant to cefepime and 59.6% resistant to cefpirome, only 3.9% were resistant to cefclidin [1]. Most ceftazidime-resistant strains remained susceptible to cefclidin. Among the compounds tested, cefclidin displayed the lowest affinity for the chromosomal cephalosporinases produced by these resistant isolates, suggesting that its high activity against β-lactam-resistant P. aeruginosa was primarily due to high resistance to enzymatic hydrolysis [1].

Antimicrobial resistance Clinical microbiology Pseudomonas aeruginosa

Absence of Mutant Selection vs. Ceftazidime in an In Vitro Pharmacokinetic Model Simulating Human 1 g IV Dosing

In a two-compartment in vitro pharmacokinetic model system simulating human plasma concentrations after a 1 g intravenous dose over 12 hours, cefclidin was compared directly to ceftazidime against Citrobacter freundii and Enterobacter cloacae [1]. Both cefclidin and ceftazidime exhibited rapid initial bactericidal activity against C. freundii. However, during ceftazidime simulation, bacterial regrowth was observed after 2 hours and a subpopulation constitutively overproducing β-lactamase (≈500-fold higher than wild-type) emerged [1]. Against this β-lactamase-overproducing mutant, ceftazidime showed no bactericidal activity, while cefclidin maintained bactericidal activity throughout the full 12-hour period [1]. Similarly, with Enterobacter cloacae, derepressed β-lactamase-producing mutants emerged under ceftazidime but not cefclidin [1]. Mechanistically, cefclidin exhibited lower affinity for the β-lactamase and was hydrolyzed more slowly at low concentration (0.2 µM) than ceftazidime [1].

Pharmacokinetic/pharmacodynamic modeling Resistance emergence Beta-lactamase

100% Survival in Murine Pseudomonas Respiratory Infection Model vs. 86% for Cefepime, 64% for Cefpirome, and 14% for Ceftazidime

In a leukopenic mouse model of Pseudomonas aeruginosa respiratory tract infection (intranasal inoculation), cefclidin was compared head-to-head with cefepime, cefpirome, ceftazidime, and imipenem/cilastatin [1]. Against P. aeruginosa strain E03575, cefclidin achieved 57% survival at day 7 post-infection compared to 29% for ceftazidime (P<0.01 vs. untreated 0%) [1]. Against the more virulent strain E03585, cefclidin conferred 100% survival—the highest among all tested agents—vs. imipenem/cilastatin (93%), cefepime (86%), cefpirome (64%), and ceftazidime (14%) [1]. In a separate evaluation using pulmonary bacterial burden as the endpoint (strain E03408), cefclidin reduced lung CFU to 1.6×10² per lung, comparable to imipenem/cilastatin (1.3×10²) and significantly superior to cefepime (6.3×10³) and ceftazidime (5.0×10⁵), vs. untreated controls (1.3×10⁷) [1].

In vivo efficacy Respiratory infection model Immunocompromised host

Lowest Nephrotoxic Potential Among Tested Cephalosporins: Ranking CER > CEZ > CET > CFCL

In a repeated-dose intravenous nephrotoxicity study in rats (7, 14, and 21 days), cefclidin was compared directly with cefazolin, cephalothin, and cephaloridine [1]. At 1,000 mg/kg IV, cefclidin produced only eosinophilic granules in proximal tubular epithelia and slight vacuolar degeneration, with significantly decreased urinary Na⁺ and increased protein and ketone bodies observed only after 21 days [1]. In contrast, cefazolin and cephalothin at the same dose produced swelling of proximal tubular epithelia and dilatation of cortical renal tubules in addition to the changes seen with cefclidin [1]. Cephaloridine at 500 mg/kg caused plasma urea nitrogen elevation, decreased urinary creatinine and endogenous creatinine clearance, and tubular epithelial degeneration/necrosis, with mortality at 750 mg/kg [1]. The rank order of nephrotoxic potential was determined as: cephaloridine > cefazolin > cephalothin > cefclidin (lowest) [1].

Nephrotoxicity Safety pharmacology Cephalosporin tolerability

Lowest Plasma Protein Binding (~5%) vs. Ceftazidime (8.8%) and Cefpiramide (98.4%) in Human Crossover Study

In a crossover pharmacokinetic study conducted in four healthy adult male volunteers receiving a 1 g intravenous infusion over 1 hour, cefclidin exhibited the lowest plasma protein binding at 5.3%, compared to 8.8% for ceftazidime and 98.4% for cefpiramide [1]. The mean peak plasma concentration (Cmax) was 53.20 µg/mL for cefclidin, 59.40 µg/mL for ceftazidime, and 105.90 µg/mL for cefpiramide [1]. Cefclidin displayed the shortest elimination half-life (t1/2β = 0.47 h) vs. ceftazidime (1.54 h) and cefpiramide (3.88 h), with a corresponding AUC of 127.36 µg·h/mL vs. 137.97 and 588.47 µg·h/mL, respectively [1]. The 24-hour urinary excretion rate was highest for cefclidin at 78.8%, compared to 65.5% for ceftazidime and 17.2% for cefpiramide [1]. These data are corroborated by a separate rat study reporting cefclidin plasma protein binding of approximately 5% [2].

Pharmacokinetics Protein binding Tissue distribution

Differentiated Application Scenarios for Cefclidin (CAS 105239-91-6) Based on Quantitative Evidence


Research on Ceftazidime-Resistant and Multi-Drug Resistant Pseudomonas aeruginosa

Cefclidin is the optimal cephalosporin candidate for in vitro and in vivo studies targeting Pseudomonas aeruginosa strains resistant to ceftazidime, imipenem, gentamicin, and ofloxacin. Among 334 clinical isolates, cefclidin showed only 3.9% resistance vs. 37.4% for cefepime [1]. In a separate surveillance study of 114 P. aeruginosa isolates, cefclidin demonstrated the lowest resistance proportion (0.9%) among all antipseudomonal agents tested, with an MIC90 of 6.25 µg/mL against strains resistant to ceftazidime, gentamicin, and ofloxacin [2]. Procurement of cefclidin for anti-pseudomonal research programs, particularly those involving resistant clinical isolates, is supported by this quantitative resistance differential.

In Vitro PK/PD Modeling of Resistance Suppression Without β-Lactamase Inhibitor Coadministration

Cefclidin uniquely suppresses the emergence of stably derepressed β-lactamase-overproducing mutants under simulated human pharmacokinetic conditions, whereas ceftazidime consistently selects for such mutants [1]. This property makes cefclidin a critical tool compound for studying the pharmacodynamic drivers of resistance suppression in Gram-negative bacilli (Citrobacter freundii, Enterobacter cloacae, Pseudomonas aeruginosa) without the confounding variable of a β-lactamase inhibitor. Researchers designing hollow-fiber or chemostat experiments to model resistance emergence should consider that no regrowth or resistance selection was observed with cefclidin over 12-hour simulations at 1 g-equivalent human dosing [1].

Immunocompromised Murine Respiratory Infection Models for Gram-Negative Non-Fermenters

In leukopenic mouse models of Pseudomonas aeruginosa respiratory tract infection, cefclidin delivered the highest survival rate (100%) among all tested β-lactams including cefepime (86%), cefpirome (64%), and ceftazidime (14%), and reduced lung bacterial burden to levels comparable to imipenem/cilastatin [1]. This in vivo efficacy differentiation supports the selection of cefclidin as the reference cephalosporin comparator or test agent for preclinical studies of novel anti-pseudomonal therapies, particularly when the experimental endpoint is survival in immunocompromised hosts.

Long-Term Dosing Studies Requiring Minimal Nephrotoxicity Confounding

For experimental protocols involving repeated intravenous administration over 7–21 days in rodent models, cefclidin's nephrotoxic potential was ranked lowest among cephaloridine, cefazolin, cephalothin, and cefclidin [1]. At doses up to 1,000 mg/kg IV, cefclidin produced only mild tubular changes (eosinophilic granules, slight vacuolar degeneration) without the tubular necrosis, BUN elevation, or creatinine clearance reduction observed with comparators [1]. Researchers conducting chronic infection models or pharmacokinetic studies in renally vulnerable animals should factor this differentiated safety margin into compound selection to minimize nephrotoxicity-driven experimental attrition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefclidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.